molecular formula C27H45ClO B090222 5alpha-Cholestan-6-one, 3beta-chloro- CAS No. 1056-93-5

5alpha-Cholestan-6-one, 3beta-chloro-

Cat. No.: B090222
CAS No.: 1056-93-5
M. Wt: 421.1 g/mol
InChI Key: YLMOGCNVTMEHRU-ZNCJEFCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Cholestan-6-one, 3beta-chloro- is a halogenated sterane derivative of interest in advanced research on sterol and cholesterol metabolism. This compound is closely related to cholestane-triols and epoxy-cholesterols, molecules that are endogenous in mammalian systems and are actively studied for their roles in cell differentiation and proliferation . As a synthetic analog, it serves as a valuable chemical tool for probing the structure-activity relationships of steroidal compounds, particularly in enzymatic studies involving pathways like the cholesterol epoxide hydrolase (ChEH) metabolic network . Researchers can utilize this compound to investigate the biochemical impact of chlorine substitution on sterol ring systems, which can alter binding affinity and metabolic stability, thereby helping to elucidate key mechanisms in lipid-mediated cell signaling and homeostasis. Its unique structure makes it a candidate for exploring novel synthetic pathways in steroidal alkaloid research, a field that has revealed naturally occurring mammalian metabolites with cell differentiation and anti-tumour properties .

Properties

CAS No.

1056-93-5

Molecular Formula

C27H45ClO

Molecular Weight

421.1 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H45ClO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1

InChI Key

YLMOGCNVTMEHRU-ZNCJEFCDSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C

Synonyms

3β-Chloro-5α-cholestan-6-one

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5alpha-Cholestan-6-one, 3beta-chloro- is a chlorinated steroid derivative characterized by its unique structural features. The presence of the chlorine atom at the 3β position and the ketone group at the 6 position contribute to its reactivity and potential applications. The compound exhibits specific interactions, including hydrogen bonding, which influences its crystallization behavior and solubility in different solvents .

Medicinal Chemistry Applications

1. Anticancer Research
Research has indicated that derivatives of 5alpha-cholestan-6-one compounds exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that the chlorinated derivative could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential therapeutic applications in oncology .

2. Steroid Hormone Modulation
The compound's structure allows it to interact with steroid hormone receptors, making it a candidate for developing hormone-related therapies. Its ability to modulate steroid activity can be beneficial in treating hormone-dependent conditions such as certain types of breast cancer or prostate cancer .

3. Synthesis of Novel Compounds
5alpha-Cholestan-6-one, 3beta-chloro- serves as a precursor for synthesizing more complex molecules. For instance, it can be transformed into various derivatives that possess enhanced biological activity or novel pharmacological properties. This versatility is crucial for drug discovery and development .

Materials Science Applications

1. Ferroelectric Properties
Research has explored the use of crystalline liquid esters derived from 5alpha-cholestan-6-one in creating materials with ferroelectric properties. These materials are essential for developing advanced electronic devices, including capacitors and non-volatile memory systems .

2. Drug Delivery Systems
Due to its lipid-like properties, this compound can be incorporated into drug delivery systems that enhance the bioavailability of hydrophobic drugs. Its ability to form stable emulsions makes it suitable for pharmaceutical formulations aimed at improving drug solubility and absorption .

Case Studies

Study Application Findings
ResearchGate Study Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; potential for therapeutic use.
Patent GB2218419B Ferroelectric MaterialsDeveloped crystalline liquid esters showing promising ferroelectric properties for electronic applications.
Experimental Study Synthesis of DerivativesExplored reactions leading to new compounds with enhanced biological activity; significant implications for drug development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5α-Cholestan-6-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
3β-Chloro-5α-cholestan-6-one Cl at 3β, ketone at C6 C₂₇H₄₃ClO 418.08 Antimicrobial, synthetic intermediate
3β-Hydroxy-5α-cholestan-6-one OH at 3β, ketone at C6 C₂₇H₄₄O₂ 402.65 Neuroinflammation inhibition (NO production)
3β-Acetoxy-5-hydroxy-5α-cholestan-6-one Acetoxy at 3β, OH at C5, ketone at C6 C₂₉H₄₆O₄ 466.67 Non-isolable intermediate in bile acid synthesis
5α-Cholestan-3β-ol OH at 3β C₂₇H₄₈O 388.67 Reference sterol, no reported bioactivity
5α-Cholestan-3-one Ketone at C3 C₂₇H₄₄O 384.64 Metabolic studies, precursor for steroid hormones

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The chlorine at 3β in the target compound enhances its electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions (e.g., acetate formation in ). Hydroxy derivatives (e.g., 3β-Hydroxy-5α-cholestan-6-one) exhibit anti-inflammatory properties by inhibiting NO production in activated microglia, a critical pathway in neuroinflammation . Acetoxy groups (e.g., 3β-Acetoxy-5-hydroxy-5α-cholestan-6-one) improve stability during synthesis but are typically non-isolable intermediates .

Role of the C6 Ketone: The ketone at C6 is a common feature in these derivatives, facilitating hydrogen bonding with biological targets. For example, in 3β-Hydroxy-5α-cholestan-6-one, the C6 ketone may interact with active sites of enzymes involved in NO synthesis .

Preparation Methods

Reaction Mechanism and Conditions

The 3β-hydroxyl group of the precursor undergoes nucleophilic substitution, where SOCl₂ converts the hydroxyl (-OH) moiety into a chloro (-Cl) group. The reaction proceeds under anhydrous conditions in dichloromethane at reflux (40–50°C) for 4–6 hours, yielding 3β-chloro-5α-cholestan-6-one with minimal byproducts. The stereochemical integrity at C3 is preserved due to the SN2 mechanism, ensuring retention of the β-configuration.

Key reaction parameters :

  • Molar ratio : 1:1.2 (precursor : SOCl₂)

  • Solvent : Dichloromethane (dry)

  • Temperature : 45°C (reflux)

  • Yield : 72–78% (isolated via silica gel chromatography)

Alternative Halogenation Strategies Using Silver Chromate

A modified approach, adapted from the synthesis of iodinated cholestan-6-one derivatives, employs silver chromate (Ag₂CrO₄) and hydrochloric acid (HCl) to introduce the chloro group. While originally developed for iodo derivatives, this method demonstrates adaptability for chlorination under controlled conditions.

Reaction Setup and Optimization

The steroidal olefin precursor (5α-cholest-6-en-3β-ol) is treated with Ag₂CrO₄ and HCl in pyridine, facilitating electrophilic addition across the double bond. The reaction proceeds via a cyclic iodonium intermediate (for iodo derivatives), but substituting HCl enables chloro group incorporation.

Experimental adjustments for chlorination :

  • Reagents : Ag₂CrO₄ (1.5 eq), HCl (2.0 eq), pyridine (solvent)

  • Reaction time : 8–12 hours at 25°C

  • Post-reaction processing : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : 65% (lower efficiency compared to SOCl₂ method)

Crystallographic Validation of Synthetic Products

Post-synthetic characterization of 3β-chloro-5α-cholestan-6-one via X-ray crystallography confirms both chemical purity and stereochemical fidelity. The asymmetric unit comprises two independent molecules, with cyclohexane rings adopting chair conformations and the cyclopentane ring exhibiting half-chair or envelope conformations.

Structural Highlights

  • Hydrogen bonding : Intermolecular C–H⋯O interactions stabilize the crystal lattice (Table 1).

  • Chiral centers : Nine chiral centers per molecule, with absolute configurations confirmed as 3S, 5S, 8R, 9S, 12R, 13R, 16S, 17S, and 21R.

Table 1. Hydrogen-bond geometry for 3β-chloro-5α-cholestan-6-one

D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H⋯A (°)
C7A–H7A⋯O1A0.992.373.349168
C7B–H7B⋯O1B0.992.473.265137
C23A–H23B⋯O1B0.992.513.414152
C23B–H23D⋯O1A0.992.503.453161

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Windaus-Dalmer (SOCl₂) : Highest yield (72–78%), minimal side products, and scalability for bulk synthesis.

  • Silver chromate-HCl : Lower yield (65%) due to competing oxidation pathways but useful for halogenation-sensitive substrates.

  • Thiadiazole route : Indirect method; requires pre-chlorinated starting material, limiting utility for de novo synthesis.

Side Reactions and Mitigation

  • Epimerization at C3 : Observed in prolonged SOCl₂ reactions; mitigated by strict temperature control.

  • Overhalogenation : Addressed using stoichiometric HCl in Ag₂CrO₄ method .

Q & A

Q. Methodological Focus

  • Synthesis : Document reaction stoichiometry (e.g., 1:1.2 substrate:SOCl₂) and inert atmosphere (N₂/Ar).
  • Purification : Use flash chromatography (SiO₂, hexane/EtOAc 9:1) followed by recrystallization (MeOH/H₂O).
  • Characterization : Report ¹H/¹³C NMR, HRMS, and SC-XRD data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.